molecular formula C24H19BrClN3O2S B14945939 2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-bromophenyl)acetamide

2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-bromophenyl)acetamide

Cat. No.: B14945939
M. Wt: 528.8 g/mol
InChI Key: BUZZQEBJIXUNFL-UHFFFAOYSA-N
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Description

2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-bromophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes a benzyl group, a chlorophenyl group, a bromophenyl group, and an imidazolidinone core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl and chlorophenyl derivatives with an imidazolidinone precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as potassium hydroxide, and specific temperature and time settings to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-bromophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(2-chlorophenyl)-1-phenylurea
  • 1-benzyl-3-(4-chlorophenyl)urea
  • 1-benzyl-3-(4-bromophenyl)urea

Uniqueness

2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-bromophenyl)acetamide is unique due to its specific combination of functional groups and its imidazolidinone core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C24H19BrClN3O2S

Molecular Weight

528.8 g/mol

IUPAC Name

2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C24H19BrClN3O2S/c25-17-6-10-19(11-7-17)27-22(30)14-21-23(31)29(20-12-8-18(26)9-13-20)24(32)28(21)15-16-4-2-1-3-5-16/h1-13,21H,14-15H2,(H,27,30)

InChI Key

BUZZQEBJIXUNFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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